molecular formula C10H14N2O6 B2822150 Ethyl 3-[2-(acetyloxy)ethoxy]-5-amino-4-isoxazolecarboxylate CAS No. 303997-34-4

Ethyl 3-[2-(acetyloxy)ethoxy]-5-amino-4-isoxazolecarboxylate

Cat. No. B2822150
CAS RN: 303997-34-4
M. Wt: 258.23
InChI Key: MKNKXXFXHHPCGX-UHFFFAOYSA-N
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Description

Ethyl 3-[2-(acetyloxy)ethoxy]-5-amino-4-isoxazolecarboxylate (EAEC) is a synthetic compound that has been used in various scientific research applications. This compound is a derivative of isoxazolecarboxylate and is composed of an amine group, an ethoxy group, and an acetyloxy group. EAEC has been studied for its biochemical and physiological effects, as well as its use in laboratory experiments.

Scientific Research Applications

Synthesis of Isoxazole and Pyrazole Derivatives

Ethyl 2-amino-3-methoxycarbonyl-4-oxo-2-pentenoate reacts with hydroxylamine or hydrazines to give isoxazole and pyrazole ortho-dicarboxylic acid esters. This process, which involves partial hydrolysis and amidation steps, leads to the production of 3-carboxamido-4-carboxylic acid derivatives of isoxazole and pyrazole, highlighting the compound's role in synthesizing complex molecules with potential applications in medicinal chemistry (Vicentini et al., 2000).

Development of Chiral 2-Aminoalkyloxazole-5-carboxylates

The synthesis of chiral 2-aminoalkyloxazole-5-carboxylates from isoxazol-5(2H)-ones showcases another application of ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates. These compounds, obtained through N-acylation and subsequent irradiation, are significant for their potential uses in organic synthesis and the development of new pharmaceuticals (Cox et al., 2003).

Creation of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo(4,5)Thiazolo-(3,2-a) Pyridine-4-Carboxylate Derivatives

The interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives underlines a method for creating ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a) pyridine-4-carboxylate derivatives. These compounds, derived from the base molecule, are crucial for the development of new materials with potential pharmacological properties (Mohamed, 2014).

Efficient Cascade Synthesis of Ethyl 3-Amino-5-oxoisoxazolidine-4-carboxylate Derivatives

An efficient cascade synthesis method has been developed for ethyl 3-amino-5-oxoisoxazolidine-4-carboxylate derivatives, starting from diethyl 2-(ethoxymethylene)malonate. This method demonstrates the compound's significance in creating highly functionalized isoxazolidine derivatives, which have important applications in organic synthesis and medicinal chemistry (Li et al., 2017).

properties

IUPAC Name

ethyl 3-(2-acetyloxyethoxy)-5-amino-1,2-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O6/c1-3-15-10(14)7-8(11)18-12-9(7)17-5-4-16-6(2)13/h3-5,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNKXXFXHHPCGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1OCCOC(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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